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Compound of Interest

Compound Name: Krm-iii

Cat. No.: B1673775 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed preclinical data, including comprehensive quantitative results and specific

experimental protocols for KRM-III, are not extensively available in the public domain. This

document summarizes the currently accessible information.

Executive Summary
KRM-III is identified as a potent, orally active T-cell antigen receptor (TCR) inhibitor. It

demonstrates anti-inflammatory activity by inhibiting key downstream events of TCR signaling.

In vitro, KRM-III has been shown to block the activation of the nuclear factor of activated T-cells

(NFAT) and subsequent T-cell proliferation. While its potential as an immunomodulatory agent

is evident, a comprehensive public dataset detailing its full preclinical profile, including

extensive in vivo efficacy and pharmacokinetic data, is not currently available.
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Property Value

Chemical Name 1,3-Dihydro-1,4-diphenyl-2H-imidazole-2-thione

Synonyms 1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione

Molecular Formula C₁₅H₁₂N₂S[1]

Molecular Weight 252.33 g/mol [1]

CAS Number 79220-94-3[1]

Appearance Light yellow to light tan powder

Solubility Soluble in DMSO (≥20 mg/mL)

Storage 2-8°C

In Vitro Effects
The primary in vitro activity of KRM-III is the inhibition of T-cell activation.

Inhibition of NFAT Activation and T-Cell Proliferation
KRM-III has been shown to inhibit the activation of NFAT and T-cell proliferation induced by

TCR stimulation (e.g., with phorbol myristate acetate/ionomycin). The reported half-maximal

inhibitory concentration (IC₅₀) for this effect is approximately 5 µM[2].

Data Presentation
Due to the limited availability of public data, a comprehensive quantitative data table cannot be

constructed at this time. The key available data point is:

Assay Endpoint IC₅₀

TCR- and PMA/Ionomycin-

induced Activation

NFAT Activation & T-Cell

Proliferation
~5 µM[2]
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KRM-III is described as having anti-inflammatory activity and being orally active. However,

specific in vivo studies detailing its efficacy in animal models of inflammation, dose-response

relationships, and pharmacokinetic/pharmacodynamic (PK/PD) profiles are not readily available

in published literature.

Mechanism of Action and Signaling Pathway
KRM-III functions as an inhibitor of the T-cell antigen receptor (TCR) signaling pathway. Upon

engagement of the TCR with its cognate peptide-MHC complex on an antigen-presenting cell,

a complex signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine

production. A crucial downstream effector of this pathway is the transcription factor NFAT. By

inhibiting this pathway, KRM-III effectively dampens the T-cell mediated immune response.
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Caption: General overview of the TCR signaling pathway leading to NFAT activation, which is

inhibited by KRM-III.

Experimental Protocols
Detailed, specific protocols for experiments conducted with KRM-III are not available in the

public domain. Below are generalized workflows for the types of assays used to characterize

TCR inhibitors.

General Workflow for In Vitro T-Cell Proliferation Assay
(CFSE-based)
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Caption: A generalized experimental workflow for assessing T-cell proliferation.
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Preparation of KRM-III for In Vivo Administration
The following is a protocol for preparing a suspended solution of KRM-III for oral or

intraperitoneal injection, based on information from a commercial supplier.

Prepare a 25.0 mg/mL stock solution of KRM-III in DMSO.

To prepare a 1 mL working solution (2.5 mg/mL), add 100 µL of the DMSO stock solution to

400 µL of PEG300 and mix thoroughly.

Add 50 µL of Tween-80 to the mixture and mix until uniform.

Add 450 µL of saline to bring the final volume to 1 mL.

This protocol yields a 2.5 mg/mL suspended solution suitable for in vivo studies.

Conclusion and Future Directions
KRM-III is a T-cell antigen receptor inhibitor with demonstrated in vitro activity against NFAT

activation and T-cell proliferation. Its characterization as an orally active compound suggests

potential for development as an immunomodulatory therapeutic. However, the lack of detailed,

publicly available preclinical data makes a thorough evaluation of its efficacy, safety, and

mechanism of action challenging. Further publication of in vitro and in vivo studies is necessary

to fully understand the therapeutic potential of KRM-III.

Alternative Compound for In-Depth Analysis: KRM-
II-81
During the literature search for KRM-III, a significant amount of detailed preclinical data was

found for a related compound, KRM-II-81. This compound is a positive allosteric modulator of

α2/3 subunit-containing GABAₐ receptors and has been extensively studied as a potential

treatment for epilepsy and anxiety. Should a comprehensive technical guide with detailed

quantitative data, experimental protocols, and signaling pathways be desired, sufficient public

information is available to construct such a document for KRM-II-81.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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